Stereoselective Antifungal Enhancement: (−)-Enantiomer Derivatives of 2-(1H-Imidazol-1-yl)-1-phenylethanone Achieve Up to 90-Fold Superiority Over Fluconazole Against Candida krusei
Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanone demonstrate profound stereoselective antifungal activity. The levorotatory (−) enantiomer of biphenyl ester derivative (−)-6b, derived from this specific parent ketone scaffold, exhibited a minimum inhibitory concentration (MIC) against fluconazole-resistant Candida krusei that was 90 times more potent than the reference drug fluconazole. The corresponding (−)-6a enantiomer was 30 times more active than fluconazole against the same strain [1]. This stereoselective advantage is not observed with alternative achiral imidazole scaffolds or racemic mixtures from other synthetic routes.
| Evidence Dimension | Antifungal activity against Candida krusei (MIC fold difference vs fluconazole) |
|---|---|
| Target Compound Data | Derivative (−)-6b: 90× more active than fluconazole; Derivative (−)-6a: 30× more active than fluconazole |
| Comparator Or Baseline | Fluconazole (reference antifungal drug) |
| Quantified Difference | 30-fold to 90-fold increased potency over fluconazole |
| Conditions | In vitro MIC assay against Candida krusei strains; enantiomers separated from racemic mixtures of biphenyl ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanols |
Why This Matters
For research groups developing next-generation azole antifungals targeting fluconazole-resistant Candida species, this parent compound provides access to stereochemically defined derivatives that achieve clinically relevant potency improvements unattainable with generic imidazole building blocks.
- [1] De Vita, D., et al. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 2012, 49: 334-342. DOI: 10.1016/j.ejmech.2012.01.034. View Source
